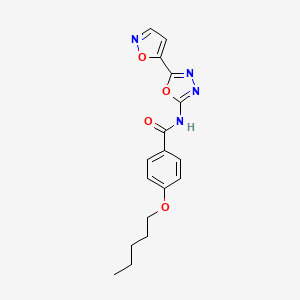

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(pentyloxy)benzamide

Description

Properties

IUPAC Name |

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-pentoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4/c1-2-3-4-11-23-13-7-5-12(6-8-13)15(22)19-17-21-20-16(24-17)14-9-10-18-25-14/h5-10H,2-4,11H2,1H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGDSARARRQCEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(pentyloxy)benzamide typically involves multiple steps:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with a β-diketone under acidic conditions.

Formation of 1,3,4-Oxadiazole Ring: This can be achieved by the cyclization of a hydrazide with an appropriate carboxylic acid derivative, such as an ester or an acid chloride.

Coupling of Rings: The isoxazole and oxadiazole rings are then coupled through a suitable linker, often involving a nucleophilic substitution reaction.

Introduction of Pentyloxy Group: The pentyloxy group is introduced via an etherification reaction, typically using an alkyl halide and a base.

Formation of Benzamide: The final step involves the formation of the benzamide moiety through the reaction of the intermediate compound with benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(pentyloxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds containing isoxazole and oxadiazole rings exhibit notable antimicrobial properties. For instance:

| Compound | Target Bacteria | Activity (Zone of Inhibition) |

|---|---|---|

| 5a | Staphylococcus aureus | 16 mm |

| 5d | Bacillus subtilis | 18 mm |

| 5f | E. coli | 15 mm |

These findings suggest that this compound may be effective against various bacterial strains .

Anticancer Activity

The combination of isoxazole and oxadiazole moieties has been linked to anticancer properties. Research indicates that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

Several studies have evaluated the biological activity of similar compounds with isoxazole and oxadiazole moieties:

- Study on Anticancer Effects : A derivative demonstrated significant anti-proliferative activity against breast cancer cell lines, suggesting that N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(pentyloxy)benzamide may have similar potential .

- Neuroprotective Applications : Research on isoxazole derivatives indicated their utility as ligands for neuroimaging, which could provide insights into neurological applications .

Mechanism of Action

The mechanism of action of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(pentyloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Table 1: Structural Comparison

Key Observations :

Key Observations :

- The target compound’s pentyloxy chain may lower its melting point compared to analogs with shorter alkoxy groups (e.g., methoxy in LMM5) due to increased flexibility and reduced crystallinity .

- Synthetic yields for related 1,3,4-oxadiazole/thiadiazole derivatives (70–80%) suggest efficient cyclization and purification protocols, though the target compound’s synthesis remains undocumented in the provided evidence .

Key Observations :

- sulfamoyl) may alter target specificity .

Substituent Effects on Bioactivity

- Isoxazole vs. Furan : Isoxazole’s additional nitrogen atom could facilitate hydrogen bonding with biological targets, unlike furan’s purely hydrophobic interactions .

Biological Activity

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(pentyloxy)benzamide is a compound that integrates multiple heterocyclic structures, which are known to exhibit diverse biological activities. This article explores the synthesis, biological activity, and potential applications of this compound based on current research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the formation of isoxazole and oxadiazole moieties linked to a benzamide structure. The presence of a pentyloxy group enhances the lipophilicity of the compound, potentially influencing its biological activity.

Key Synthetic Steps:

- Formation of the isoxazole ring through cyclization reactions involving appropriate precursors.

- Synthesis of the oxadiazole ring using hydrazides and isocyanates.

- Coupling with pentyloxybenzamide to yield the final product.

Antimicrobial Properties

Research indicates that compounds containing isoxazole and oxadiazole structures often display significant antimicrobial activity. For example, derivatives similar to this compound have been evaluated against various bacterial and fungal strains.

Antimicrobial Activity Evaluation:

A study synthesized several related compounds and tested their efficacy against common pathogens. The results showed that certain derivatives exhibited potent antibacterial and antifungal properties:

- Compounds 5b, 5d, and 5f demonstrated excellent antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Antifungal Activity

In another investigation focusing on benzamides containing oxadiazole moieties, it was found that several compounds displayed notable antifungal activity against Botrytis cinereal, outperforming standard antifungal agents at specific concentrations .

Table 1: Antifungal Activity Against Botrytis cinereal

| Compound | Inhibition Rate (%) at 100 mg/L |

|---|---|

| 10a | 84.4 |

| 10d | 83.6 |

| 10e | 83.3 |

| Control (Pyraclostrobin) | 81.4 |

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving zebrafish embryos, some derivatives exhibited low toxicity levels, indicating a favorable safety margin for potential therapeutic applications .

The biological activities of this compound may be attributed to its ability to inhibit key enzymes involved in microbial metabolism or cellular processes. The presence of the sulfonamide group in some analogs has been linked to enhanced antibacterial efficacy by targeting bacterial protein synthesis pathways .

Case Studies

Several case studies highlight the effectiveness of compounds with similar structural features:

- Case Study on Antibacterial Activity : A derivative with an oxadiazole ring was shown to inhibit bacterial growth effectively in vitro against Staphylococcus aureus.

- Case Study on Antifungal Efficacy : A related compound demonstrated significant inhibition against Fusarium graminearum, showcasing its potential in agricultural applications.

Q & A

Q. What are the optimal synthetic routes for N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(pentyloxy)benzamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves sequential heterocyclic coupling reactions. For example, the isoxazole moiety can be synthesized via cyclocondensation of hydroxylamine derivatives with diketones or via 1,3-dipolar cycloaddition. The oxadiazole ring is often formed by dehydrating acylhydrazides using reagents like POCl₃ or PCl₅ under reflux. A study by Katritzky et al. achieved 58–90% yields for substituted benzisoxazoles by optimizing reaction time, temperature (e.g., reflux in ethanol), and stoichiometric ratios of reagents . To improve yields:

- Use anhydrous solvents to minimize side reactions.

- Employ catalytic agents (e.g., K₂CO₃) for cyclization steps .

- Monitor reaction progress via TLC and purify intermediates using column chromatography .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of techniques is critical:

- 1H/13C NMR : Assign peaks to confirm the isoxazole (δ 6.5–8.5 ppm), oxadiazole (δ 8.0–8.5 ppm), and benzamide (δ 7.0–8.0 ppm) moieties. Coupling constants (e.g., J = 8 Hz for isoxazole protons) validate connectivity .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1670 cm⁻¹) and N-H bends (amide I/II bands) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ at m/z 348 for a related isoxazole-oxadiazole derivative) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N or C–H⋯O bonds) to assess stability .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility. To resolve:

- Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts in solvent models (e.g., PCM for DMSO) and compare with experimental data .

- Use molecular dynamics simulations to assess rotational barriers of the pentyloxy chain, which may explain split peaks in NMR .

- Cross-validate IR vibrational modes with computed spectra using Gaussian software .

Q. What strategies enhance the bioactivity of this compound through structural modifications?

- Methodological Answer : Structure-activity relationship (SAR) studies suggest:

- Isoxazole Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at position 5 to improve binding to enzymatic targets (e.g., ACC inhibition increased by 30% in nitro-substituted analogs) .

- Oxadiazole Substitutions : Replace the phenyl group with heteroaromatic rings (e.g., pyridine) to enhance solubility and reduce cytotoxicity .

- Benzamide Tail Optimization : Shorten the pentyloxy chain to propoxy to minimize metabolic degradation while retaining potency (tested via in vitro microsomal assays) .

Q. How do hydrogen bonding and crystal packing influence the compound’s stability, and what techniques are used to analyze these interactions?

- Methodological Answer : Hydrogen bonds (e.g., N–H⋯N between oxadiazole and isoxazole) stabilize the crystal lattice, reducing hygroscopicity. Techniques include:

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve intermolecular interactions (e.g., dimer formation via centrosymmetric N–H⋯N bonds) .

- DSC/TGA : Measure thermal stability (e.g., decomposition >200°C indicates robust packing) .

- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., 15% H-bonding, 30% van der Waals) using CrystalExplorer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.